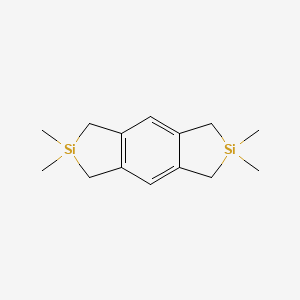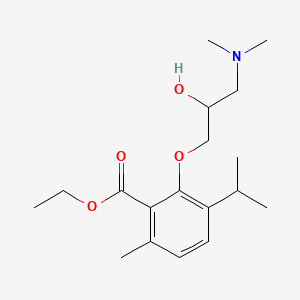
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and Trichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 2,4,5-trichlorophenyl chloride, respectively.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Common techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Column Chromatography: For purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as catalysts or catalyst precursors in various chemical reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes, useful in biochemical research.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: May have therapeutic potential for treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents.
2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the benzyl group.
1-O-benzyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the trichlorophenyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C19H14Cl3NO5 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H14Cl3NO5/c20-12-8-14(22)16(9-13(12)21)28-18(25)15-6-7-17(24)23(15)19(26)27-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2/t15-/m0/s1 |
InChI-Schlüssel |
FYEXIHDBKJSWRV-HNNXBMFYSA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






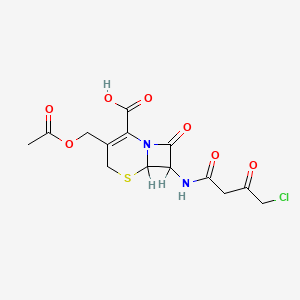
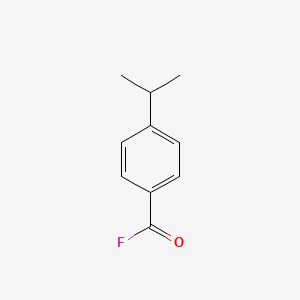
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
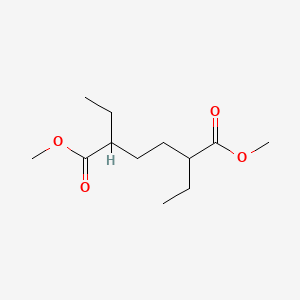
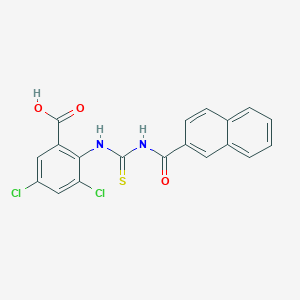
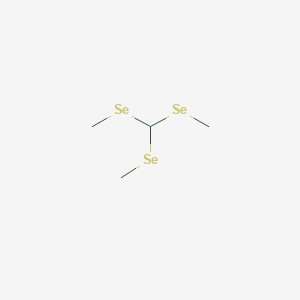
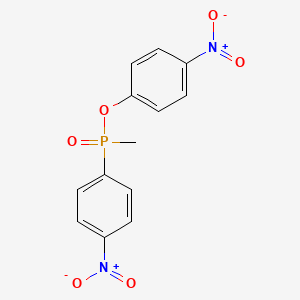
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
